![molecular formula C12H9ClFNO B1329043 2-(2-Chlorophenoxy)-5-fluoroaniline CAS No. 946774-87-4](/img/structure/B1329043.png)
2-(2-Chlorophenoxy)-5-fluoroaniline
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Description
The compound "2-(2-Chlorophenoxy)-5-fluoroaniline" is a halogenated aniline derivative, which is a class of compounds known for their applications in pharmaceuticals and materials science. The presence of both chlorine and fluorine atoms in the molecule suggests potential for unique chemical reactivity and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of halogenated anilines can be complex, involving multiple steps such as nitration, reduction, and halogenation. For instance, the synthesis of related compounds involves steps like oxidation, etherification, reduction, alkylation, and further oxidation as seen in the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline . Similarly, the synthesis of 5-fluoro-2'-deoxyuridine phosphoramidates includes phosphorylation and reaction with amines, followed by deprotection . These methods could potentially be adapted for the synthesis of "2-(2-Chlorophenoxy)-5-fluoroaniline" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of halogenated anilines is characterized by the presence of halogen atoms which can significantly influence the molecular conformation due to their size and electronegativity. For example, in the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline, classical intra- and intermolecular hydrogen bonds alongside dispersive halogen interactions are observed . These interactions are crucial in determining the molecular geometry and packing in the solid state.
Chemical Reactions Analysis
Halogenated anilines can participate in various chemical reactions, including polymerization, as seen with 2-chloroaniline and 2-fluoroaniline . The presence of halogen atoms can also influence the reactivity of the compound in nucleophilic substitution reactions or in the formation of coordination complexes. The reactivity can be further explored by studying the interaction of similar compounds with biological systems, such as the competitive inhibition between a fluorinated compound and natural nucleosides .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(2-Chlorophenoxy)-5-fluoroaniline" would be influenced by the halogen atoms. For instance, the fluorine atom is highly electronegative, which could affect the acidity of the amine group and the overall polarity of the molecule. The chlorine atom, being larger, could impact the boiling point and melting point of the compound. The solubility in various solvents and the stability under different conditions are also important properties that can be deduced from the behavior of similar halogenated compounds .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- 2-(2-Chlorophenoxy)-5-fluoroaniline and its derivatives have been utilized in the synthesis of various pharmaceutical compounds. Patel et al. (2009) detailed the synthesis of 4-thiazolidinone derivatives using similar compounds, highlighting their potential in antimicrobial studies (Patel, Mistry, & Desai, 2009).
Analytical Chemistry
- In analytical chemistry, compounds like 2-(2-Chlorophenoxy)-5-fluoroaniline have been used for derivatization in chromatography. Gatti et al. (1997) described using a similar compound for HPLC-fluorescence determination in pharmaceuticals (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Chemical Polymerization
- The chemical polymerization of compounds related to 2-(2-Chlorophenoxy)-5-fluoroaniline has been explored. Kang and Yun (1989) conducted polymerization studies involving chloroaniline and fluoroaniline, providing insights into the characteristics of synthesized polymers (Kang & Yun, 1989).
Electrochemical Applications
- In electrochemical assays, compounds structurally similar to 2-(2-Chlorophenoxy)-5-fluoroaniline have been used. Siddiqi (1982) developed a potentiometric reaction-rate method using organo-fluoro compounds for assays (Siddiqi, 1982).
Antimicrobial and Antibacterial Research
- Dickens et al. (1991) investigated 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one and its derivatives for antibacterial activity, especially against anaerobic bacteria. Their work demonstrates the potential of chloro and fluoro-substituted compounds in developing novel antibacterial agents (Dickens et al., 1991).
Radiopharmaceutical Development
- Jalilian et al. (2004) focused on the radiosynthesis of a compound structurally related to 2-(2-Chlorophenoxy)-5-fluoroaniline for use as a ligand for benzodiazepine receptors in anticonvulsant activity studies (Jalilian, Sheikhha, Mirzaei, Aslani, & Shafiee, 2004).
Fluorescence and Molecular Probes
- Diwu et al. (1997) developed new fluorescent solvatochromic dyes, indicating the potential use of fluoroaniline derivatives in creating sensitive molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Corrosion Inhibition
- Khaled and Hackerman (2004) investigated aniline derivatives, including chloroaniline and fluoroaniline, as corrosion inhibitors for copper, demonstrating the utility of these compounds in industrial applications (Khaled & Hackerman, 2004).
properties
IUPAC Name |
2-(2-chlorophenoxy)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHCXQWFHFXDOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-5-fluoroaniline |
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